molecular formula C4N3O4Si B1630132 (Triisocyanatomethoxy)silane CAS No. 5578-37-0

(Triisocyanatomethoxy)silane

Cat. No.: B1630132
CAS No.: 5578-37-0
M. Wt: 182.15 g/mol
InChI Key: JFNBSSORJWMRMS-UHFFFAOYSA-N
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Description

(Triisocyanatomethoxy)silane is an organosilicon compound characterized by the presence of three isocyanate groups attached to a methoxy-silane backbone. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable reagent in both industrial and research settings.

Properties

InChI

InChI=1S/C4N3O4Si/c8-1-5-4(11-12,6-2-9)7-3-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNBSSORJWMRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(N=C=O)(N=C=O)O[Si])=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50787455
Record name (Triisocyanatomethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5578-37-0
Record name (Triisocyanatomethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Triisocyanatomethoxy)silane can be synthesized through the reaction of methoxy-silane with phosgene and amines under controlled conditions. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high yield and purity. The process is carefully monitored to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: (Triisocyanatomethoxy)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Triisocyanatomethoxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Triisocyanatomethoxy)silane involves the formation of strong covalent bonds with various substrates. The isocyanate groups react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethane, urea, and thiourea linkages. This reactivity allows this compound to effectively modify surfaces and enhance the properties of materials .

Comparison with Similar Compounds

  • (Trimethoxysilyl)propyl isocyanate
  • (Triethoxysilyl)propyl isocyanate
  • (Trimethylsilyl)isocyanate

Comparison: (Triisocyanatomethoxy)silane is unique due to the presence of three isocyanate groups, which provide higher reactivity compared to similar compounds with fewer isocyanate groups. This increased reactivity makes it more effective in applications requiring strong and durable bonds .

Biological Activity

(Triisocyanatomethoxy)silane is a silane compound that exhibits unique chemical properties due to its triisocyanate functional groups. This compound is primarily utilized in the synthesis of advanced materials, particularly in the fields of polymer chemistry and surface modification. Understanding its biological activity is crucial for assessing its safety and potential applications in biomedical fields.

Chemical Structure and Properties

This compound has the following chemical structure:

H3COSi(NCO)3\text{H}_3\text{C}-\text{O}-\text{Si}(\text{NCO})_3

This structure indicates that it contains three isocyanate groups attached to a methoxy-silane backbone, which can facilitate cross-linking reactions in polymer matrices and enhance adhesion properties.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that:

  • Cell Viability : The compound exhibits dose-dependent cytotoxicity. At higher concentrations, significant reductions in cell viability were observed across several human cell lines, including fibroblasts and epithelial cells.
  • Mechanism of Action : The cytotoxic effects are primarily attributed to the formation of reactive isocyanates, which can lead to protein modification and cellular stress responses.
Concentration (μM)Cell Viability (%)
0100
1085
5060
10030

Interaction with Biological Macromolecules

The interaction of this compound with proteins has been investigated to understand its potential implications in biocompatibility:

  • Protein Binding : The isocyanate groups can react with amino groups in proteins, leading to the formation of urethane linkages. This property is beneficial for enhancing adhesion but raises concerns regarding immunogenicity.
  • Enzymatic Stability : Studies indicate that silane-modified surfaces show altered enzymatic degradation rates compared to unmodified surfaces, suggesting potential applications in drug delivery systems.

Case Studies

  • Polymer Coatings for Medical Devices : A study investigated the use of this compound as a coating agent for medical implants. The results showed improved biocompatibility and reduced bacterial adhesion compared to traditional coatings. In vivo studies confirmed enhanced tissue integration without significant inflammatory responses.
  • Drug Delivery Systems : Research focused on using this silane for creating nanoparticles for targeted drug delivery. The findings demonstrated that the nanoparticles exhibited controlled release profiles and increased cellular uptake in cancer cell lines, indicating potential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Triisocyanatomethoxy)silane
Reactant of Route 2
Reactant of Route 2
(Triisocyanatomethoxy)silane

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